molecular formula C36H49N7O7 B1472577 Z-Leu-leu-arg-amc CAS No. 90468-17-0

Z-Leu-leu-arg-amc

Cat. No.: B1472577
CAS No.: 90468-17-0
M. Wt: 691.8 g/mol
InChI Key: BSZFZMKZCRGANH-AWCRTANDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Leu-leu-arg-amc is a useful research compound. Its molecular formula is C36H49N7O7 and its molecular weight is 691.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Z-Leu-leu-arg-amc plays a crucial role in biochemical reactions as a substrate for various proteases. It is specifically recognized and cleaved by cysteine proteases such as cathepsin B, cathepsin L, and trypanopain-Tb from Trypanosoma brucei brucei . The cleavage of this compound by these enzymes releases the fluorescent AMC moiety, which can be quantitatively measured to assess enzyme activity. This interaction is essential for studying the kinetics and inhibition of proteases, providing insights into their biological functions and potential therapeutic targets.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in protein degradation and turnover. In cellular assays, the cleavage of this compound by cathepsins and other proteases can be used to monitor proteolytic activity within cells . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it serves as a tool to study the activity of proteases that regulate these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and cleavage by specific proteases. The compound binds to the active site of cysteine proteases, where the peptide bond between leucine and arginine is hydrolyzed, releasing the fluorescent AMC moiety . This reaction is highly specific and can be used to measure the activity of proteases in various biological samples. The fluorescence intensity correlates with the amount of substrate cleaved, allowing for quantitative analysis of enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness as a substrate. The compound is generally stable when stored at -20°C or -80°C, away from moisture and light . Over time, repeated freeze-thaw cycles can lead to degradation, reducing its efficacy. Long-term studies have shown that this compound maintains its activity for several months under proper storage conditions, making it a reliable tool for extended research projects.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. In studies involving protease activity assays, the compound is administered at varying concentrations to determine the optimal dosage for accurate measurements . High doses of this compound can lead to saturation of the enzyme’s active site, resulting in non-linear kinetics and potential toxic effects. Therefore, careful titration is necessary to achieve reliable results without adverse effects.

Metabolic Pathways

This compound is primarily involved in metabolic pathways related to protein degradation. It interacts with cysteine proteases, which play a vital role in the breakdown of proteins within cells . The cleavage of this compound by these enzymes releases the AMC moiety, which can be further metabolized or excreted. This process is essential for maintaining cellular homeostasis and regulating protein turnover.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and other binding proteins. The compound’s localization is influenced by the presence of specific proteases that recognize and cleave it . This targeted distribution ensures that this compound is primarily active in regions where protease activity is high, allowing for precise measurements of enzyme function.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with proteases and other cellular components. The compound is typically found in lysosomes and other organelles where protease activity is concentrated . This localization is crucial for its function as a substrate, enabling accurate assessment of protease activity within specific cellular compartments.

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49N7O7/c1-21(2)16-28(42-34(47)29(17-22(3)4)43-36(48)49-20-24-10-7-6-8-11-24)33(46)41-27(12-9-15-39-35(37)38)32(45)40-25-13-14-26-23(5)18-31(44)50-30(26)19-25/h6-8,10-11,13-14,18-19,21-22,27-29H,9,12,15-17,20H2,1-5H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,37,38,39)/t27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZFZMKZCRGANH-AWCRTANDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.